molecular formula C21H22N2 B327283 5-Ethyl-2,4-diphenyl-6-propylpyrimidine

5-Ethyl-2,4-diphenyl-6-propylpyrimidine

Cat. No.: B327283
M. Wt: 302.4 g/mol
InChI Key: ZBJKSCRKMPYOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2,4-diphenyl-6-propylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are essential components in various biological systems and have significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes two phenyl groups, an ethyl group, and a propyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2,4-diphenyl-6-propylpyrimidine typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by acids or other catalysts under reflux conditions to yield the desired pyrimidine derivative .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2,4-diphenyl-6-propylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring into dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for amination reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

5-Ethyl-2,4-diphenyl-6-propylpyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4-diphenyl-6-propylpyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt essential biochemical pathways, leading to therapeutic effects. For example, pyrimidine derivatives are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis .

Comparison with Similar Compounds

Uniqueness: 5-Ethyl-2,4-diphenyl-6-propylpyrimidine stands out due to its unique combination of phenyl, ethyl, and propyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N2

Molecular Weight

302.4 g/mol

IUPAC Name

5-ethyl-2,4-diphenyl-6-propylpyrimidine

InChI

InChI=1S/C21H22N2/c1-3-11-19-18(4-2)20(16-12-7-5-8-13-16)23-21(22-19)17-14-9-6-10-15-17/h5-10,12-15H,3-4,11H2,1-2H3

InChI Key

ZBJKSCRKMPYOEX-UHFFFAOYSA-N

SMILES

CCCC1=NC(=NC(=C1CC)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCC1=C(C(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.